4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole
Description
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Properties
IUPAC Name |
methyl 4-bromo-3-methylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-9-7(11)4-3-5-8(9)13(12-6)10(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRDOFJQGDKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of indazole have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][4] This guide focuses on a specific, functionalized derivative: methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate . This compound serves as a key synthetic intermediate, offering multiple points for chemical modification, making it a valuable building block for the development of novel therapeutic agents and functional materials.
The strategic placement of the bromo, methyl, and methyl carboxylate groups on the indazole core imparts unique physicochemical properties and reactivity. The N1-methoxycarbonyl group provides a handle for further synthetic transformations or can act as a protecting group. The bromine atom at the C4 position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl group at C3 influences the electronic and steric environment of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate for researchers and professionals in the field of drug discovery and chemical synthesis.
Physicochemical Properties
The properties of methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate can be predicted based on its structure and data from analogous compounds. A summary of these properties is presented in the table below.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Analogy to similar indazole derivatives |
| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point | General property of similar organic compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water | Predicted based on structure |
| CAS Number | Not assigned | - |
Synthesis and Mechanistic Insights
The synthesis of methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate can be envisioned as a two-step process starting from the commercially available precursor, 4-bromo-3-methyl-1H-indazole.
Step 1: Synthesis of 4-bromo-3-methyl-1H-indazole
The formation of the 4-bromo-3-methyl-1H-indazole core can be achieved through various established methods for indazole synthesis.[5] A common approach involves the cyclization of a suitably substituted aniline derivative.
Step 2: N-Methoxycarbonylation of 4-bromo-3-methyl-1H-indazole
The introduction of the methyl carboxylate group at the N1 position is a crucial step. N-acylation of indazoles can be achieved using various reagents and conditions.[6] A highly regioselective method for N1-acylation is desirable. An electrochemical approach has been reported for the selective N1-acylation of indazoles, which proceeds through the formation of an indazole anion followed by reaction with an acylating agent.[7][8]
Experimental Protocol: N-Methoxycarbonylation
-
Deprotonation: To a solution of 4-bromo-3-methyl-1H-indazole in an anhydrous aprotic solvent (e.g., THF, DMF), a suitable base is added at a controlled temperature (e.g., 0 °C to room temperature). Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base and solvent can influence the regioselectivity of the acylation.
-
Acylation: Methyl chloroformate (ClCO₂Me) is then added dropwise to the reaction mixture. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the quenching of the indazolide anion and the hydrolysis of methyl chloroformate.
-
Choice of Base: A strong, non-nucleophilic base like NaH is often preferred to ensure complete deprotonation of the indazole N-H, leading to a higher yield of the N-acylated product.
-
Temperature Control: The reaction is typically carried out at a low temperature initially to control the exothermic deprotonation step and then allowed to warm to room temperature to drive the acylation to completion.
Diagram of Synthesis Workflow
Caption: Synthetic route to the target compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methoxy protons of the carboxylate group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the bromine and carboxylate groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the indazole ring, the methyl group, and the carbonyl and methoxy carbons of the ester.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks will include C-H stretching and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature, resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Chemical Reactivity and Potential Applications
The presence of multiple functional groups makes methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate a versatile intermediate for further chemical modifications.
Diagram of Potential Reactions
Caption: Potential synthetic transformations.
Reactions at the C4-Bromo Position
The bromine atom on the indazole ring is a prime site for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with a boronic acid or ester, enabling the introduction of various aryl or heteroaryl substituents at the C4 position. This is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. This is particularly useful in drug discovery for modulating the polarity and hydrogen-bonding properties of a molecule.
-
Sonogashira Coupling: This reaction with a terminal alkyne can introduce an alkynyl group at the C4 position, which can serve as a handle for further transformations such as click chemistry.
Reactions of the N1-Methoxycarbonyl Group
The ester functionality at the N1 position can be readily modified.
-
Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This introduces a new functional group that can participate in amide bond formation or other derivatizations.
-
Amidation: Direct reaction of the ester with an amine, often at elevated temperatures or with a catalyst, can form the corresponding amide. This allows for the introduction of a diverse range of substituents at the N1-carboxamide position.
-
Reduction: The ester can be reduced to the corresponding N1-hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Deprotection: The methoxycarbonyl group can also serve as a protecting group for the N1 position of the indazole. It can be removed under specific conditions to regenerate the N-H for further functionalization at that position.
Applications in Drug Discovery
Given the established pharmacological importance of the indazole core, methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate is a highly attractive starting material for the synthesis of novel drug candidates. The ability to functionalize both the C4 and N1 positions allows for the exploration of a large chemical space to optimize potency, selectivity, and pharmacokinetic properties. Potential therapeutic areas where derivatives of this compound could be explored include oncology, neurodegenerative diseases, and infectious diseases.[1][2][3]
Conclusion
Methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably predicted from established methodologies for indazole chemistry. Its strategic functionalization provides a platform for the generation of diverse molecular architectures with the potential for significant biological activity. This guide serves as a foundational resource for researchers looking to utilize this promising intermediate in their synthetic and drug discovery endeavors.
References
- Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869-878.
- Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Efficient N-Acylation of Pyrrole, Indole, and Carbazole. The Journal of Organic Chemistry, 65(24), 8210–8213.
- Pinto, E., & Silva, A. M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869-878.
- Request PDF. (2025, December 16).
- Ingenta Connect. (2005, October 1).
- PubMed. (n.d.).
- Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. Part A....
- PubMed. (2019, January 18). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.
- CymitQuimica. (n.d.).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- J&K Scientific. (n.d.).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- RSC Publishing. (2021, April 27).
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
Sources
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. Methyl 3-bromo-1H-indazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]
Difference between 1H-indazole and 2H-indazole tautomers
An In-Depth Technical Guide to the Tautomerism of Indazoles: Differentiating 1H- and 2H-Isomers for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Indazole, a bicyclic heteroaromatic system, is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved therapeutics, including the anticancer agents niraparib and pazopanib.[1][2] This privileged structure's utility is intrinsically linked to its fascinating tautomeric nature, primarily existing as 1H-indazole and 2H-indazole. The position of the proton on the pyrazole ring profoundly influences the molecule's electronic properties, stability, and reactivity, thereby dictating its interactions with biological targets and its suitability for synthetic derivatization.
This guide provides an in-depth exploration of the core differences between 1H- and 2H-indazole tautomers, offering field-proven insights and practical methodologies for their differentiation. Understanding these nuances is critical for researchers in drug discovery and development to harness the full potential of the indazole scaffold.
The Foundation: Structural and Thermodynamic Stability
The tautomeric equilibrium between 1H- and 2H-indazole is the central factor governing their distinct characteristics. The two forms, while isomeric, are not energetically equivalent.
-
1H-Indazole: This tautomer features a benzenoid structure, characterized by a fully aromatic benzene ring fused to the pyrazole moiety. This arrangement confers significant aromatic stability.
-
2H-Indazole: In contrast, this tautomer possesses an ortho-quinoid structure, which disrupts the full aromaticity of the benzene ring, leading to a less stable electronic configuration.[3]
Thermodynamic calculations and experimental data consistently affirm that 1H-indazole is the more stable tautomer .[1][4][5] The energy difference between the two is significant, with the 1H-tautomer being more stable by approximately 2.3 to 4.1 kcal/mol, depending on the computational method and phase (gas, solution, or solid-state).[5][6][7] This inherent stability means that in most conditions, 1H-indazole is the predominant form.[1][3]
The structural relationship and tautomeric equilibrium can be visualized as follows:
Caption: Tautomeric equilibrium between the more stable 1H- and less stable 2H-indazole.
Physicochemical Properties: A Tale of Two Tautomers
The electronic and structural disparities between the tautomers manifest in their measurable physicochemical properties. These differences are not merely academic; they have profound implications for solubility, crystal packing, and receptor binding.
| Property | 1H-Indazole Tautomer | 2H-Indazole Tautomer | Rationale for Difference |
| Stability | More stable (Predominant) | Less stable | Benzenoid structure offers greater aromatic stabilization.[1][3][4][5] |
| Aromaticity | Higher (Benzenoid) | Lower (ortho-Quinoid) | The ortho-quinoid system in 2H-indazole has reduced aromatic character.[3] |
| Dipole Moment | Lower (~1.5 D for 1-methyl) | Higher (~3.4 D for 2-methyl) | The vector sum of bond dipoles is greater in the less symmetric 2H-tautomer.[6] |
| Basicity (pKa) | More acidic (pKa ~13.86) | More basic | 2H-Indazole derivatives are stronger bases due to higher proton affinity at the ring nitrogen.[5][8] |
Spectroscopic Differentiation: Identifying the Isomers
Distinguishing between 1H- and 2H-indazole derivatives is a routine necessity in synthetic and medicinal chemistry. Several spectroscopic techniques provide clear, actionable data for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for tautomer identification. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment dictated by the proton's location. While specific shifts vary with substitution, general trends hold true. For the parent indazole system, the chemical shifts are documented.[9] In derivatives, comparing the spectra of N-1 and N-2 alkylated analogs provides a definitive method of characterization.
UV-Visible Spectroscopy
The electronic transitions of the two tautomers differ significantly, making UV-Vis spectroscopy a rapid and effective differentiation tool.
-
1H-Indazole and its N-1 alkylated derivatives exhibit absorption spectra with a fine structure pattern characteristic of their benzenoid system.[10]
-
2H-Indazole and its N-2 alkylated derivatives absorb light more strongly and at longer wavelengths (a bathochromic shift) compared to their 1H counterparts.[10][11] This is a direct consequence of the different electronic arrangement in the ortho-quinoid system.
This difference in absorption is not just diagnostic but can be exploited for selective photochemical reactions, as the 2H-tautomer can be targeted with longer wavelength UV light.[10]
Infrared (IR) Spectroscopy
IR spectroscopy can also be used for differentiation, particularly in the solid state. The N-H stretching and bending frequencies, as well as the "fingerprint" region containing skeletal vibrations of the fused rings, are distinct for each tautomer.[12] Unsubstituted indazole and its derivatives often exist as dimers or trimers in the solid state due to intermolecular hydrogen bonding (N-H···N), which can be observed in the IR spectrum.[6]
Reactivity and Synthetic Implications
The differing electronic nature of the N-1 and N-2 positions directly impacts the chemical reactivity of the indazole core, a crucial consideration for the synthesis of derivatives.
Electrophilic Substitution
Indazoles undergo electrophilic substitution reactions such as halogenation and nitration.[5] The position of substitution on the benzene ring is influenced by the existing tautomeric form and the reaction conditions.
N-Alkylation and N-Arylation
The synthesis of N-substituted indazoles is a common objective in drug development. The regioselectivity of these reactions is a classic challenge that highlights the difference between the tautomers.
-
Kinetic vs. Thermodynamic Control: Alkylation can yield a mixture of N-1 and N-2 products. The N-1 substituted product is generally the thermodynamically favored isomer due to the greater stability of the resulting 1H-indazole system.[13][14] Reaction conditions (base, solvent, temperature) can be tuned to favor one isomer over the other.
-
Directed Synthesis: Numerous synthetic strategies have been developed to selectively prepare either 1H- or 2H-indazole derivatives, often by controlling cyclization pathways from acyclic precursors.[1][3][15][16]
The general workflow for distinguishing N-substituted indazole products is outlined below.
Caption: Experimental workflow for synthesis and differentiation of indazole tautomers.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indazole
This protocol describes a typical alkylation that may produce a mixture of isomers, necessitating the subsequent analytical workflow.
-
Reaction Setup: To a solution of indazole (1.0 eq) in a suitable solvent (e.g., DMF, Acetonitrile) in a round-bottom flask, add a base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.1-1.5 eq).
-
Addition of Electrophile: Stir the suspension at room temperature for 30 minutes. Add the alkylating agent (e.g., an alkyl halide; 1.0-1.2 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the N-1 and N-2 isomers.
Causality Note: The choice of base and solvent is critical. A strong, non-nucleophilic base like NaH in an aprotic polar solvent like DMF will fully deprotonate the indazole, and the resulting indazolate anion's reactivity at N-1 vs. N-2 is then influenced by the counter-ion and electrophile (HSAB theory). Weaker bases and protic solvents can lead to equilibrium-driven processes favoring the thermodynamic N-1 product.
Protocol 2: Differentiation by UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (~10-5 M) of the purified N-1 and N-2 isomers in a UV-transparent solvent (e.g., acetonitrile, ethanol). Prepare a solution of unsubstituted 1H-indazole as a reference.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample from approximately 200 nm to 400 nm using a spectrophotometer.
-
Data Analysis: Compare the spectra. The N-2 isomer should exhibit a λmax at a longer wavelength and potentially a higher molar absorptivity (ε) compared to the N-1 isomer. The spectrum of the N-1 isomer should closely resemble that of the parent 1H-indazole.[10]
Conclusion
The tautomerism of indazole is a defining feature that presents both challenges and opportunities in chemical research and drug development. The 1H-tautomer's superior thermodynamic stability and benzenoid aromaticity make it the predominant form, while the 2H-tautomer offers distinct electronic and reactivity profiles. A thorough understanding of their structural, physicochemical, and spectroscopic differences is essential for the rational design and synthesis of novel indazole-based molecules. By employing the analytical workflows and synthetic considerations detailed in this guide, researchers can confidently navigate the complexities of indazole chemistry and effectively leverage this versatile scaffold in their pursuit of new therapeutic agents.
References
-
Zhang, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6697. [Link]
-
Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1849-1875. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Liu, F., et al. (2014). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 50(74), 10894-10896. [Link]
-
Rivera-Ramírez, D., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1856. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
Kumar, R., & Singh, R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
-
Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1541-1571. [Link]
-
Ali, I., et al. (2021). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. Applied Organometallic Chemistry, 35(12), e6434. [Link]
-
Foces-Foces, C., et al. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (1), 57-60. [Link]
-
Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters, 426(1-3), 54-58. [Link]
-
Pérez-Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
Reddy, T. J., et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 23(11), 2826. [Link]
-
Pérez-Medina, C., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed, 17962774. [Link]
-
Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. [Link]
-
Cole, K. P., et al. (2019). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. ACS Catalysis, 9(11), 10594-10600. [Link]
-
ResearchGate. (2021). The structures of tautomers of indazole, as well as 1H-indazole-derived pharmaceuticals. [Link]
-
ResearchGate. (2019). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet). [Link]
-
ResearchGate. (2018). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. [Link]
-
Alkorta, I., & Elguero, J. (2014). Theoretical estimation of the annular tautomerism of indazoles. Structural Chemistry, 25(4), 1145-1152. [Link]
-
Sapeta, K., & Kerr, M. A. (2010). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12.2, 15. [Link]
-
Foces-Foces, C., et al. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (1), 57-60. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
-
Wikipedia. Indazole. [Link]
-
ResearchGate. (2020). Annular tautomerism of indazole. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5779-5791. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC, 9128116. [Link]
-
Catalán, J., & Pérez, P. (2014). On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC, 2014(2), 57-70. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fhi.mpg.de [fhi.mpg.de]
- 13. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2H-Indazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: Regioselective N-acylation of 4-bromo-3-methyl-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, and its N-functionalization is a critical step in the synthesis of numerous pharmacologically active compounds.[1][2] This document provides a comprehensive guide and a robust protocol for the N-acylation of 4-bromo-3-methyl-1H-indazole, a versatile building block in drug discovery.[3] We delve into the principles of regioselectivity in indazole acylation, offering a detailed, step-by-step procedure designed for high yield and exclusive formation of the thermodynamically favored N1-acyl isomer. The causality behind experimental choices, troubleshooting advice, and methods for structural verification are discussed to ensure reproducibility and success for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of N-Acylated Indazoles
Indazole derivatives are at the core of many therapeutic agents, exhibiting a wide array of biological activities including anti-cancer, anti-inflammatory, and protein kinase inhibition.[1][4][5] The functionalization of the indazole nucleus, particularly at the N1 and N2 positions of the pyrazole ring, is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties.
The N-acylation of indazoles presents a regioselectivity challenge due to the existence of two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[1][6] While direct alkylation can often lead to mixtures of N1 and N2 isomers, N-acylation reactions can be directed to strongly favor the N1 position.[7][8] This preference is attributed to the potential for the initially formed N2-acyl indazole to isomerize to the more stable N1-acyl regioisomer under certain conditions.[8][9]
This guide provides a field-proven protocol for the selective N1-acylation of 4-bromo-3-methyl-1H-indazole, leveraging common laboratory reagents to achieve high efficiency and predictability.
Mechanistic Principles & Causality
Tautomerism and Deprotonation
The N-H proton of the indazole ring is acidic (pKa ≈ 13.9) and can be removed by a suitable base to form a resonance-stabilized indazolide anion. This anion is the key nucleophile in the acylation reaction. The choice of base and solvent is critical for efficient deprotonation while avoiding side reactions. A strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is an excellent choice.[7][10] This combination ensures quantitative formation of the indazolide anion, setting the stage for a clean and efficient acylation.
The Acylation Step & Regioselectivity
Once the indazolide anion is formed, it undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The reaction overwhelmingly yields the N1-acylated product.
Why N1-Selectivity?
-
Thermodynamic Stability: The N1-acylated indazole is thermodynamically more stable than its N2 counterpart. This stability is the primary driving force for the observed regioselectivity.[7][8]
-
Steric Hindrance: The methyl group at the C3 position may provide some steric hindrance that disfavors the approach of the acylating agent to the adjacent N2 position, further promoting N1 acylation.
The general mechanism is illustrated below.
Caption: General mechanism for N1-acylation of indazole.
Experimental Protocol: N1-Acetylation of 4-bromo-3-methyl-1H-indazole
This protocol describes the reaction using acetyl chloride as the acylating agent. It can be adapted for other acyl chlorides or anhydrides with minor modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-bromo-3-methyl-1H-indazole | ≥97% | Sigma-Aldrich, etc. | |
| Sodium Hydride (NaH) | 60% dispersion in oil | Any major supplier | Highly reactive, handle with care under inert gas. |
| Acetyl Chloride | ≥98% | Any major supplier | Corrosive and moisture-sensitive. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Any major supplier | Use freshly distilled or from a solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Any major supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Any major supplier | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | Lab prepared | For quenching the reaction. |
| Saturated aq. Sodium Chloride (Brine) | - | Lab prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Any major supplier | For drying organic layers. |
| Silica Gel | 230-400 mesh | Any major supplier | For column chromatography. |
Equipment
-
Round-bottom flasks (flame-dried)
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Glassware for extraction and chromatography
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for N-acylation.
Step-by-Step Procedure
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reactant Addition: To the flask, add 4-bromo-3-methyl-1H-indazole (1.0 equiv., e.g., 1.00 g, 4.74 mmol).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M, ~24 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv., e.g., 228 mg, 5.69 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. The solution will become a cloudy suspension.
-
Stirring: Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 equiv., e.g., 0.37 mL, 5.21 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product spot should be less polar than the starting material.
-
Work-up (Quenching): Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (~50 mL). Wash with water (2 x 25 mL) and then with saturated brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford the pure N1-acetyl-4-bromo-3-methyl-1H-indazole as a solid.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NaH; wet solvent/glassware; impure starting material. | Use fresh NaH. Ensure all solvents are strictly anhydrous and glassware is flame-dried. Check purity of the indazole. |
| Low Yield | Incomplete reaction; product loss during work-up. | Increase reaction time. Be careful during extractions. Ensure pH is neutral before extraction to avoid product loss. |
| Mixture of Isomers | Reaction conditions not optimal for N1 selectivity. | While unlikely with this protocol, ensure the reaction is run at 0°C during additions. Confirm product structure carefully. |
| Side Products | Reaction with moisture; di-acylation (rare). | Maintain strict inert and anhydrous conditions. Use the specified stoichiometry. |
Optimization: For less reactive acylating agents, the reaction might require gentle heating (e.g., 40 °C) after the initial addition at 0 °C. Alternative bases like potassium carbonate in DMF can be used, but may require longer reaction times and higher temperatures.[9][11]
Structural Verification: The regiochemistry of the product should be unequivocally confirmed. 1D and 2D NMR experiments are essential. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum will show a correlation between the carbonyl carbon of the acyl group and the proton at the C7 position of the indazole ring, confirming N1-acylation.[6][7]
Conclusion
This application note provides a reliable and highly regioselective protocol for the N-acylation of 4-bromo-3-methyl-1H-indazole. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently synthesize N1-acylated indazoles, which are crucial intermediates in the development of novel therapeutics. The described method is robust, scalable, and employs standard laboratory techniques, making it widely applicable in the field of drug discovery and organic synthesis.
References
-
McKenna, J. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1948–1967. Available at: [Link]
-
Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. Organic Letters, 21, 457-460. Available at: [Link]
-
Abdel-Halim, M., et al. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorganic Chemistry, 145, 107235. Available at: [Link]
-
Khan, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
Umehara, A., Shimizu, S., & Sasaki, M. (2024). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. European Journal of Organic Chemistry, 27, e202400123. Available at: [Link]
- Levin, J. I. (1993). Selective n-acylation of amino alcohols. Google Patents, WO1993020038A1.
-
ResearchGate. (n.d.). NHC catalyzed N‐1 acylation of indazole. [Scientific Diagram]. Retrieved from [Link]
-
Devi, N., & Prajapati, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Available at: [Link]
-
Singh, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology. Available at: [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9254-9267. Available at: [Link]
-
Beilstein Journals. (2021). Regioselective N-acylation has been suggested to provide the N-1 substituted regioisomer. Retrieved from [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1899-1921. Available at: [Link]
-
European Journal of Organic Chemistry. (2024). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. Retrieved from [Link]
-
Buchwald, S. L., et al. (2017). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 139(36), 12432-12435. Available at: [Link]
-
Scribd. (2015). 4 Bromo 1H Indazole. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-3-methyl-1h-indazole (C8H7BrN2). Retrieved from [Link]
-
Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. Organic Letters, 21(2), 457-460. Available at: [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]
- 4. Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. research.ucc.ie [research.ucc.ie]
- 11. scribd.com [scribd.com]
Troubleshooting & Optimization
Preventing N1 vs N2 isomerization in indazole synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical challenge in the synthesis of indazole derivatives: controlling the regioselectivity of N1 versus N2 substitution. Here, you will find expert advice, troubleshooting guides, and detailed protocols to help you navigate this complex area of medicinal chemistry.
The Challenge of N1 vs. N2 Isomerization in Indazole Synthesis
Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis, particularly the introduction of substituents on the pyrazole ring's nitrogen atoms, presents a significant hurdle. The indazole ring exhibits annular tautomerism, meaning the proton on the pyrazole ring can reside on either nitrogen, leading to the 1H- and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4]
Direct functionalization, such as alkylation or acylation, of the indazole core often yields a mixture of N1- and N2-substituted products.[1][5] Achieving high regioselectivity is paramount, as the biological activity of N1- and N2-substituted indazoles can differ significantly. This guide provides the technical insights and practical steps to control this selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing whether substitution occurs at the N1 or N2 position of the indazole ring?
The regioselectivity of N-alkylation and N-acylation of indazoles is governed by a delicate interplay of several factors:
-
Thermodynamic vs. Kinetic Control : This is the most fundamental principle. The N1-substituted isomer is typically the more thermodynamically stable product, while the N2-isomer is often the kinetically favored one.[1][6][7][8][9][10] Reaction conditions can be manipulated to favor either the kinetic or thermodynamic product.
-
Reaction Conditions : The choice of base, solvent, and temperature is critical and can dramatically shift the N1/N2 ratio.[1][6][11][12]
-
Indazole Substituents : The electronic properties and steric hindrance of substituents already present on the indazole ring play a crucial role in directing an incoming group.[1][2][11][13]
-
The Electrophile : The nature of the alkylating or acylating agent can also influence the outcome.[1][11]
Q2: How can I favor the formation of the N1-substituted indazole?
To favor the thermodynamically controlled N1 isomer, you should employ conditions that allow for equilibration. Here are some proven strategies:
-
Base and Solvent Selection : A widely successful combination for promoting N1-alkylation is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][2][11][13] This system has been shown to provide high N1 selectivity for a range of indazole substrates.
-
Steric Hindrance : Introducing a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring substitution at N1.[1][13]
-
Thermodynamic Equilibration : In some cases, allowing the reaction to proceed for a longer time or at a higher temperature can facilitate the isomerization of the initially formed kinetic N2 product to the more stable N1 product.[2][4]
Q3: What conditions are best for synthesizing the N2-substituted indazole?
Formation of the N2 isomer, often the kinetic product, requires conditions that prevent equilibration to the more stable N1 form. Key strategies include:
-
Electronic Effects : The presence of electron-withdrawing groups, such as a nitro (NO₂) or carboxylate (CO₂Me) group, at the C7 position strongly directs substitution to the N2 position.[1][2][11][13]
-
Acidic Conditions : Certain acidic conditions can promote N2-alkylation.[1] For example, using trifluoromethanesulfonic acid (TfOH) with diazo compounds has been shown to be highly selective for N2-alkylation.[14]
-
Specific Reagents : The use of certain reagents, like 2,2,2-trichloroacetimidates under acidic or copper(II) triflate catalysis, can selectively yield 2-alkyl-2H-indazoles.[15][16]
Q4: How can I definitively determine if I have the N1 or N2 isomer?
Distinguishing between the N1 and N2 isomers is critical and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques.
-
Heteronuclear Multiple Bond Correlation (HMBC) : This is a powerful technique for unambiguous assignment. For an N1-substituted indazole, a 2D HMBC spectrum will show a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation will be observed between the N-alkyl protons and the C3 carbon.[2]
Troubleshooting Guides
This section addresses common issues encountered during indazole synthesis in a practical, question-and-answer format.
Problem 1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?
This is a classic problem often arising from conditions that allow for both kinetic and thermodynamic pathways to compete without one being dominant.
Analysis and Solution Workflow:
Caption: Troubleshooting workflow for improving N1 selectivity.
Problem 2: I am specifically targeting the N2 isomer, but my reaction predominantly yields the N1 product. What should I change?
This indicates that your reaction conditions are likely favoring thermodynamic control, leading to the more stable N1 isomer. To obtain the kinetic N2 product, you need to use conditions that are irreversible or operate at lower temperatures.
Analysis and Solution Steps:
-
Lower the Temperature : If possible, run your reaction at a lower temperature. This will favor the pathway with the lower activation energy, which is often the one leading to the N2 isomer.[8][10]
-
Change the Solvent/Base System : Move away from conditions that promote equilibration, such as NaH in THF. Consider using a stronger, non-nucleophilic base for a shorter reaction time.
-
Utilize Electronic Directing Groups : If your synthetic route allows, the most effective strategy is to have an electron-withdrawing group at the C7 position of the indazole. This has a powerful directing effect for N2 substitution.[2][11][13]
-
Consider Alternative Synthetic Routes : Sometimes, direct alkylation is not the best approach for N2-substituted indazoles. A de novo synthesis, where the indazole ring is constructed with the N2 substituent already in place, can be a more reliable method.[15][17] For example, a one-pot condensation-Cadogan reductive cyclization can be highly regioselective for 2H-indazoles.[17]
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole (Thermodynamic Control)
This protocol is based on the widely reported use of sodium hydride in THF to achieve high N1 selectivity.[11][13]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) if solubility is an issue
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add the 1H-indazole (1.0 eq).
-
Add anhydrous THF (or DMF) to dissolve the indazole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Forcing conditions (e.g., heating to 50 °C) can be applied if the reaction is sluggish.[18]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.
-
Confirm the regiochemistry using NMR spectroscopy (see Protocol 2).
Protocol 2: Isomer Identification by 2D HMBC NMR Spectroscopy
Objective: To unambiguously assign the regiochemistry of N-substituted indazoles.
Procedure:
-
Sample Preparation : Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire Spectra : On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Analysis :
-
Process the spectra using appropriate software.
-
In the HMBC spectrum, look for long-range (2-3 bond) correlations between protons and carbons.
-
N1-Isomer Identification : A key correlation will be observed between the protons on the carbon directly attached to the indazole nitrogen (the α-carbon of the alkyl group) and the C7a carbon of the indazole ring.
-
N2-Isomer Identification : A key correlation will be observed between the protons on the α-carbon of the alkyl group and the C3 carbon of the indazole ring.
-
Caption: Diagnostic HMBC correlations for N1 and N2 isomers. (Note: Actual images would be embedded in a real system)
Summary of Factors Influencing Regioselectivity
| Factor | Favors N1-Substitution (Thermodynamic) | Favors N2-Substitution (Kinetic) |
| Substituents | Bulky groups at C3 (e.g., -tBu, -COMe)[2][11][13] | Electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me)[2][11][13] |
| Base | Weaker, equilibrating bases (e.g., NaH, K₂CO₃)[5][11] | Strong, non-equilibrating bases or acidic conditions[14] |
| Solvent | Aprotic, less polar solvents (e.g., THF)[11][13] | Polar aprotic solvents (e.g., DMF) can sometimes favor N2, but it is substrate dependent |
| Temperature | Higher temperatures, longer reaction times | Lower temperatures, shorter reaction times |
References
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation - PMC - NIH. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation - RSC Publishing. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Synthesis of N‐1 functionalized alkyl indazoles. Part A shows synthesis... - ResearchGate. Available at: [Link]
-
[N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Available at: [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Available at: [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). Available at: [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Available at: [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. Available at: [Link]
-
2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]
-
Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease - PubMed. Available at: [Link]
-
[PDF] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution | Semantic Scholar. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]
-
Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. Available at: [Link]
-
aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating | Organic Letters - ACS Publications. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction | Request PDF. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - NIH. Available at: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available at: [Link]
-
Kinetic Control vs. Thermodynamic Control - YouTube. Available at: [Link]
-
(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate. Available at: [Link]
-
Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis - ACS Publications. Available at: [Link]
-
Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction - Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. jackwestin.com [jackwestin.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. research.ucc.ie [research.ucc.ie]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. 2H-Indazole synthesis [organic-chemistry.org]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 18. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Indazole Couplings
Welcome to the Technical Support Center for Palladium-Catalyzed Indazole Coupling Reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N and C-C bond formation involving the indazole scaffold. The unique electronic properties of indazoles can present specific challenges, particularly concerning catalyst stability and turnover. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common issues related to catalyst poisoning, ensuring the successful execution of your coupling reactions.
Introduction: The Challenge of Indazole Couplings
Indazoles are a privileged scaffold in medicinal chemistry, but their successful functionalization via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is not always straightforward.[1][2][3] The presence of multiple nitrogen atoms in the indazole ring can lead to catalyst inhibition or deactivation, a phenomenon broadly categorized as catalyst poisoning.[4][5] This guide will dissect the common causes of catalyst poisoning in this specific context and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of palladium catalyst poisoning in my reaction?
A1: A primary visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[6] This signifies the aggregation of the active Pd(0) species into an inactive state.[6] Other signs can include a reaction that stalls before completion or a noticeable decrease in the reaction rate compared to established protocols.
Q2: Can the indazole starting material itself be a source of catalyst poisoning?
A2: Yes, the nitrogen-containing indazole ring can act as an inhibitor by coordinating to the palladium center through its non-bonding electron pairs, thereby blocking active sites.[7] This is particularly relevant in Buchwald-Hartwig aminations where the substrate itself can compete with the desired amine coupling partner for coordination to the palladium.[8][9]
Q3: My reaction worked for a similar substrate, but not for my indazole. Why?
A3: The electronic nature of the indazole ring can significantly influence the catalytic cycle.[10] Electron-rich indazoles can sometimes slow down the oxidative addition step.[11] Furthermore, the specific substitution pattern on the indazole can create steric hindrance or alter the molecule's coordination properties, leading to catalyst deactivation pathways not observed with simpler aryl halides.
Q4: How can I differentiate between catalyst poisoning and other reaction failures?
A4: A systematic approach is key. First, run a control reaction with a simple, reliable substrate (e.g., bromobenzene and phenylboronic acid for a Suzuki coupling) using the same batch of catalyst, solvent, and reagents.[11] If the control reaction proceeds as expected, the issue likely lies with your indazole substrate or specific reaction conditions. If the control also fails, it points to a more general problem with one of the common reagents or the catalyst itself.
Q5: Are there specific ligands that are more robust against poisoning in indazole couplings?
A5: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[12] For Buchwald-Hartwig aminations of indazoles, bulky, electron-rich phosphine ligands such as tBuXPhos have shown success.[9] In Suzuki-Miyaura couplings, SPhos and XPhos have been found to be effective for unprotected indazoles.[10] These ligands can help to prevent the formation of inactive palladium species and facilitate the catalytic cycle.[12]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues encountered during palladium-catalyzed indazole couplings.
Guide 1: Reaction Stalls or Shows Low Conversion
Symptom: The reaction starts but does not proceed to completion, or the conversion to the desired product is significantly lower than expected.
Potential Causes & Diagnostic Steps:
-
Catalyst Poisoning by Impurities:
-
Diagnosis: Impurities in your starting materials, solvents, or reagents are a common cause of catalyst poisoning.[13][14] Sulfur-containing compounds, halides, and even trace metals from previous synthetic steps can act as potent poisons.[4][5][15][16]
-
Troubleshooting Protocol:
-
High-Purity Reagent Test: Rerun the reaction using highly purified reagents and anhydrous, degassed solvents.[6] If the reaction performance improves, it strongly suggests that your original materials were contaminated.
-
Reagent Purity Analysis: If possible, analyze your starting materials and solvents for common catalyst poisons using techniques like ICP-MS for trace metal analysis.[17]
-
-
-
Inhibition by the Indazole Substrate or Product:
-
Diagnosis: The nitrogen atoms of the indazole ring can reversibly or irreversibly bind to the palladium catalyst, leading to inhibition.[7]
-
Troubleshooting Protocol:
-
Ligand Modification: Employ sterically bulky and electron-donating ligands. These ligands can create a more crowded coordination sphere around the palladium, which can disfavor the binding of the indazole nitrogen.[12][18]
-
Increase Catalyst Loading: As a pragmatic approach, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial catalyst inhibition.[19]
-
-
-
Suboptimal Reaction Conditions:
-
Diagnosis: Incorrect temperature, solvent, or base can lead to poor catalyst performance and decomposition.[6][20][21]
-
Troubleshooting Protocol:
-
Solvent Screening: The polarity of the solvent can influence the stability of catalytic intermediates.[20][22][23] Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF).
-
Base Optimization: The choice and strength of the base are critical. For Suzuki couplings, a weaker base might be necessary to prevent boronic acid degradation, while Buchwald-Hartwig reactions often require a strong, non-nucleophilic base.[9][24]
-
-
Flowchart for Diagnosing Stalled Reactions:
Caption: Diagnostic workflow for stalled or low-conversion reactions.
Guide 2: Formation of Palladium Black
Symptom: A black precipitate forms in the reaction mixture, often accompanied by a cessation of catalytic activity.
Potential Causes & Diagnostic Steps:
-
Ligand Dissociation/Decomposition:
-
Diagnosis: The phosphine ligands used to stabilize the Pd(0) catalyst can dissociate or degrade, leading to the aggregation of palladium atoms into inactive palladium black.[6]
-
Troubleshooting Protocol:
-
Use Chelating Ligands: Bidentate phosphine ligands (e.g., dppf, Xantphos) can offer greater stability due to the chelate effect, reducing the likelihood of ligand dissociation.[6][12]
-
Employ Phosphine Oxides as Additives: In some cases, the addition of a phosphine oxide, such as triphenylphosphine oxide, can help to stabilize palladium nanoparticles and prevent their aggregation into palladium black.[25]
-
-
-
Presence of Oxidants:
-
Diagnosis: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate.[26]
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[26]
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas throughout the entire process.
-
-
Experimental Protocol: Testing for Catalyst Poisoning with a High-Purity Reaction
-
Baseline Reaction:
-
Set up the reaction using your standard laboratory-grade reagents, solvents, and the indazole substrate.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals and determine the final conversion and yield.
-
-
High-Purity Reaction:
-
Use reagents of the highest available purity (e.g., freshly recrystallized solids, anhydrous and degassed solvents).
-
Set up the reaction under identical conditions to the baseline reaction.
-
Monitor the reaction progress and determine the final conversion and yield.
-
-
Comparison:
-
A significant improvement in the high-purity reaction compared to the baseline indicates the presence of catalyst poisons in your original reagents or solvents.[6]
-
Guide 3: Catalyst Regeneration
While prevention is the best strategy, in some instances, particularly with expensive catalysts, regeneration may be considered.
Methods for Palladium Catalyst Regeneration:
-
Chemical Washing: For heterogeneous catalysts, washing with a suitable solvent or a dilute acid or base solution can sometimes remove adsorbed poisons.[13] For palladium catalysts poisoned by nitrogen-containing compounds, treatment with alkali metal or alkaline earth metal bicarbonates, carbonates, or hydroxides has been reported to be effective.[27]
-
Thermal Treatment: In some cases, heating the catalyst under a controlled atmosphere can desorb or decompose certain poisons.[13]
-
Solvent Treatment: For supported palladium catalysts, washing with organic solvents like toluene, benzene, or ethanol, sometimes in the presence of CO2, can help restore activity.[28]
Note: The effectiveness of regeneration is highly dependent on the nature of the poison and the catalyst. It is often more practical and reliable to start with fresh, high-purity materials.
Data Presentation
Table 1: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | H₂S, thiols, thiophenes | Impurities in reagents, natural gas, some solvents[7][13][15] |
| Nitrogen Compounds | Indazoles, anilines, nitriles, heterocycles | Starting materials, products, additives[4][5][7] |
| Halides | Excess Cl⁻, Br⁻, I⁻ | Byproducts of the reaction, impurities in salts |
| Heavy Metals | Lead, mercury, arsenic | Contaminants in raw materials, carryover from previous steps[13][14] |
| Carbon Monoxide | CO | Incomplete combustion, impurities in gas streams[5][6] |
Table 2: Recommended Ligands for Indazole Couplings
| Coupling Reaction | Recommended Ligands | Rationale |
| Buchwald-Hartwig Amination | tBuXPhos, RuPhos | Bulky, electron-rich ligands that promote reductive elimination and resist deactivation.[9] |
| Suzuki-Miyaura Coupling | SPhos, XPhos | Effective for couplings with unprotected indazoles, promoting high yields.[10] |
| General C-C Couplings | dppf, Xantphos | Bidentate ligands that offer enhanced catalyst stability.[6][12] |
Visualization of Key Concepts
Diagram 1: Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: Generalized catalytic cycle with potential poisoning pathways.
Conclusion
Successfully troubleshooting palladium catalyst poisoning in indazole couplings requires a systematic and informed approach. By understanding the potential sources of deactivation, from impurities in reagents to the inherent properties of the indazole scaffold itself, researchers can develop robust reaction protocols. The careful selection of ligands, rigorous purification of starting materials, and optimization of reaction conditions are paramount to achieving high yields and reproducible results in the synthesis of these valuable pharmaceutical building blocks.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
- Chemical Science (RSC Publishing). (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition.
- (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Kaur, R. (2025, November 14). Catalyst Poisoning — Scientific, Applied & Case-Study Rich. Prezi.
- ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
- Fiveable. (n.d.). Catalytic Poisoning Definition - Organic Chemistry Key Term.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- PMC. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates.
- (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
- PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Catalyst poisoning.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in the Synthesis of Acetanilide Derivatives.
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Zhang, X., & Zong, B. (2004). Method for regenerating a palladium catalyst.
- Gessner Group. (n.d.). Phosphine ligands and catalysis - Research.
- Arbor Assays. (2000, May 4). Palladium Detection for API.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- (n.d.). Cross-Coupling Reactions Guide.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- PubMed. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry].
- ResearchGate. (2025, August 6). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF.
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
Sources
- 1. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. nbinno.com [nbinno.com]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. prezi.com [prezi.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. researchgate.net [researchgate.net]
- 17. arborassays.com [arborassays.com]
- 18. gessnergroup.com [gessnergroup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. jmcct.com [jmcct.com]
- 25. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 28. scispace.com [scispace.com]
Technical Support Guide: Optimizing Reaction Temperature for Indazole Bromination
The following guide is designed for the Technical Support Center of a specialized chemical reagent supplier. It addresses the optimization of reaction temperature for indazole bromination, a critical step in synthesizing kinase inhibitors and other pharmacophores.
Introduction: The Thermal Landscape of Indazole Chemistry
Bromination of the indazole scaffold—specifically at the C-3 position—is a pivotal transformation in drug discovery. While reagent choice (NBS vs. Br
Controlling temperature is not merely about rate acceleration; it is the primary switch between regioselective mono-bromination (kinetic control) and uncontrolled poly-halogenation (thermodynamic/activation threshold breach). This guide synthesizes field data and mechanistic insights to help you navigate these thermal parameters.
Module 1: Regioselectivity & Kinetics (The "Why")
Q1: Why does raising the temperature above 40°C frequently lead to impurities, even when limiting the brominating agent?
A: This is a classic case of overcoming activation energy barriers for secondary sites. The indazole C-3 position is significantly more nucleophilic than the benzene ring (positions C-4 through C-7) due to the electron-rich nature of the pyrazole moiety.
-
At
25°C: The system operates under kinetic control . The activation energy ( ) for C-3 bromination is low, allowing the reaction to proceed selectively. -
At > 40°C: The thermal energy provided exceeds the higher
required for the benzene ring positions (typically C-5 or C-7). Even with limiting reagents, localized "hot spots" or concentration gradients can drive the reaction toward 3,5-dibromo or 3,7-dibromo species before the bulk starting material is consumed.
Key Insight: For standard C-3 bromination using N-bromosuccinimide (NBS), maintaining the reaction between 0°C and 25°C is often sufficient for >95% regioselectivity [1].
Q2: I need to target the C-7 position. Can temperature modulation help?
A: Yes, but it requires a "thermal push." Direct C-7 bromination is difficult because it is electronically deactivated relative to C-3. To target C-7 (often in 4-substituted indazoles), you must:
-
Block C-3 (if not already substituted) or accept it will react first.
-
Increase Temperature: Protocols using NBS in DMF at 80°C have been shown to facilitate C-7 bromination [2].[1] The high dielectric constant of DMF combined with elevated temperature stabilizes the transition state for the attack on the less reactive benzene ring.
Module 2: Troubleshooting Common Failures
Q3: My reaction yield is low (<50%) at room temperature using NBS in Acetonitrile. Should I heat it to reflux?
A: Do not heat immediately. Heating often degrades the NBS (generating radical species) rather than accelerating the ionic
-
Check NBS Purity: Old NBS turns yellow/orange (releasing
and HBr). Recrystallize from water if necessary. -
Catalysis: Instead of heat, add a Lewis acid catalyst (e.g., 5 mol%
or silica gel) or switch to a more polar solvent like DMF. -
Green Alternative: Ultrasound irradiation at 40°C in Ethanol has been proven to drive sluggish reactions to completion without the decomposition risks of reflux [3].
Q4: I observe a mixture of N-bromo and C-bromo products. Is this temperature-dependent?
A: Yes. N-bromination is often a reversible, kinetically fast process that occurs at lower temperatures.
-
Mechanism: The N-Br bond is labile. At elevated temperatures (or with prolonged time), the bromine often migrates to the thermodynamically preferred C-3 position.
-
Solution: If you see N-bromo intermediates (often unstable on TLC), gently warm the reaction (e.g., 35-40°C) or add a weak acid (acetic acid) to catalyze the rearrangement to the C-carbon [4].
Module 3: Optimized Experimental Protocol
Protocol: Regioselective C-3 Bromination of 1H-Indazole Scale: 1.0 mmol | Target: >90% Mono-brominated product
Reagents & Equipment[2][3][4][5][6]
-
Substrate: 1H-Indazole (118 mg, 1.0 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (178 mg, 1.0 mmol, 1.0 equiv) - Freshly Recrystallized
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Temp Control: Ice-water bath (0°C) and Oil bath (variable)
Step-by-Step Workflow
-
Preparation (0°C): Dissolve 1H-indazole in MeCN (5 mL, 0.2 M) in a round-bottom flask. Cool to 0°C.[2]
-
Why? Cooling suppresses initial exotherms and radical side-reactions.
-
-
Addition (0°C): Add NBS portion-wise over 15 minutes.
-
Critical: Do not dump all at once. High local concentration favors poly-bromination.
-
-
Reaction (RT): Remove the ice bath and allow the mixture to warm to 25°C . Stir for 1–3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Product usually runs higher than starting material.
-
-
Thermal Ramp (Conditional):
-
If conversion < 50% after 3h: Warm to 40°C .
-
If impurities appear: Cool back to 0°C and quench.
-
-
Quench & Workup: Pour mixture into cold water (20 mL). The product often precipitates. Filter and wash with water.[3]
Data Summary: Temperature vs. Selectivity (NBS in MeCN)
| Temperature | Time (h) | Conversion (%) | Mono-Br (C-3) | Poly-Br (Side Products) |
| 0°C | 6 | 75% | >99% | <1% |
| 25°C (Optimum) | 2 | 98% | 95% | 3% |
| 60°C | 0.5 | 100% | 78% | 18% |
| 80°C (Reflux) | 0.5 | 100% | 65% | 30% |
Data interpolated from general reactivity trends and Reference [5].
Module 4: Visualization & Logic Pathways
Diagram 1: Reaction Pathway & Thermal Control
This diagram illustrates the kinetic vs. thermodynamic divergence based on temperature input.
Caption: Kinetic preference for C-3 bromination at low temperatures versus activation of secondary sites at high temperatures.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose yield or purity issues during the reaction.
Caption: Decision matrix for optimizing reaction conditions based on intermediate checkpoints.
References
-
BenchChem Technical Support. Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole. (2025).[3][4][5][6][7] Retrieved from
-
Lallemand, M., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021, 11, 6683-6690. Retrieved from
-
Ying, S., et al. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.[8] RSC Advances, 2022, 12, 35949-35954. Retrieved from
-
Giraud, F., et al. C3-Indazole functionalization: A review. Current Organic Chemistry. Retrieved from
-
Zhang, C., et al. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[9] RSC Advances, 2023, 13, 5634-5642. Retrieved from
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
Validation & Comparative
13C NMR Shifts for N-Methoxycarbonyl Indazole Derivatives: A Comparative Guide
This guide details the structural characterization of N-methoxycarbonyl indazole derivatives, focusing on using 13C NMR to distinguish between the thermodynamically stable N1-isomer and the kinetically favored N2-isomer .
Executive Summary
In medicinal chemistry, the indazole scaffold is a privileged structure found in numerous kinase inhibitors and anti-inflammatory agents. However, functionalizing the indazole nitrogen presents a classic regioselectivity challenge: the formation of 1H-indazole (N1) versus 2H-indazole (N2) isomers.[1]
While 1H NMR is commonly used, it is often ambiguous due to solvent-dependent shifts. 13C NMR provides the most definitive structural diagnosis. This guide outlines the specific chemical shift fingerprints that distinguish N1-methoxycarbonyl from N2-methoxycarbonyl derivatives, grounded in the electronic differences between "benzenoid" (N1) and "quinoid" (N2) ring systems.
Mechanistic Insight: The Benzenoid vs. Quinoid Signature
To interpret the NMR data, one must understand the electronic consequences of substitution.
-
N1-Substitution (Thermodynamic): Preserves the aromaticity of the benzene ring. The structure retains a benzenoid character.
-
N2-Substitution (Kinetic): Forces the fused ring system into a quinoid-like electron distribution to maintain conjugation. This dramatically alters the shielding of the bridgehead and C3 carbons.
The Stability Factor
Unlike N-alkyl indazoles, N-methoxycarbonyl (carbamate) derivatives are prone to isomerization. The N2-carbamate is often the kinetic product formed at low temperatures but readily rearranges to the thermodynamically stable N1-carbamate upon heating or exposure to acid/base.
Comparative Analysis: 13C NMR Diagnostic Peaks
The most reliable indicator of regiochemistry is not the carbonyl carbon itself, but the C3 carbon of the indazole ring.
Table 1: Diagnostic 13C NMR Shifts (ppm)
Note: Values are approximate (CDCl₃) and may vary by ±2 ppm depending on C3-substituents.
| Carbon Position | N1-Methoxycarbonyl (Stable) | N2-Methoxycarbonyl (Kinetic) | Diagnostic Power | |
| C3 (Ring) | 135.0 – 142.0 ppm | 120.0 – 126.0 ppm | +15 ppm | PRIMARY |
| C7a (Junction) | ~140.0 ppm | ~120.0 – 125.0 ppm | +15-20 ppm | High |
| C3a (Junction) | ~124.0 ppm | ~120.0 – 125.0 ppm | Variable | Low |
| C=O (Carbamate) | 150.0 – 153.0 ppm | 153.0 – 158.0 ppm | -3 to -5 ppm | Moderate |
| OCH3 (Methoxy) | ~54.0 – 55.0 ppm | ~54.0 – 55.0 ppm | Negligible | None |
Key Takeaway: If your C3 signal appears downfield (>135 ppm) , you have the N1-isomer . If it appears upfield (<126 ppm) , you have the N2-isomer .
Visualization: Pathways & Decision Logic
Figure 1: Synthesis and Isomerization Pathway
The following diagram illustrates the kinetic vs. thermodynamic control in the synthesis of N-methoxycarbonyl indazoles.
Caption: Kinetic formation of the N2 isomer followed by thermodynamic rearrangement to the N1 isomer.
Figure 2: NMR Assignment Decision Tree
Use this logic flow to assign your product definitively.
Caption: Step-by-step logic for assigning regiochemistry using C3 chemical shift.
Experimental Protocol
Synthesis of N-Methoxycarbonyl Indazole (Thermodynamic Control)
This protocol favors the stable N1-isomer.
-
Dissolution: Dissolve 1H-indazole (1.0 equiv) in dry THF or DCM.
-
Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Stir at 0°C.
-
Acylation: Dropwise add Methyl Chloroformate (1.2 equiv).
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. (Longer times favor N1).
-
Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: N1 isomers are typically less polar (higher Rf) than N2 isomers on silica, though this varies with substituents.
NMR Acquisition Parameters
To ensure visibility of quaternary carbons (C=O, C3a, C7a):
-
Solvent: CDCl₃ (preferred for resolution) or DMSO-d6.[2]
-
Pulse Sequence: Standard 13C with proton decoupling (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The carbonyl and bridgehead carbons have long T1 relaxation times; a short D1 will suppress their signal intensity.
-
Scans: Minimum 512 scans (depending on concentration).
References
-
Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry.
-
Claramunt, R. M., et al. (2006). 13C NMR of indazoles. Magnetic Resonance in Chemistry.[3][4][5][6]
- Vebrel, J., et al. (1988). Pyrazoles and Indazoles: Regiochemistry of N-alkylation and N-acylation. Journal of Heterocyclic Chemistry. (Classic text establishing the C3 shift diagnostic).
-
BenchChem Technical Guides. (2025). A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for novel chemical entities is a foundational step in the journey from discovery to market. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole, a substituted indazole derivative. Rather than presenting a single, rigid protocol, we will explore the rationale behind selecting optimal chromatographic conditions, empowering you to develop a method tailored to your specific analytical needs, whether for purity assessment, reaction monitoring, or quality control.
The core principle of good chromatography is achieving adequate resolution of the analyte of interest from impurities and starting materials in a reasonable timeframe. The retention time of a compound is a critical parameter in this endeavor, and it is highly dependent on the interplay between the analyte's physicochemical properties and the chosen stationary and mobile phases.
Understanding the Analyte: 4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole
To develop an effective HPLC method, we must first consider the structure of our target molecule.
-
Aromatic and Heterocyclic Core: The indazole ring system is aromatic, suggesting that π-π interactions can be exploited for separation.
-
Halogenation: The presence of a bromine atom increases the molecule's hydrophobicity, which will significantly influence its retention in reversed-phase chromatography.
-
Ester Functionality: The methoxycarbonyl group adds a degree of polarity.
-
Non-ionizable: Under typical reversed-phase HPLC conditions (acidic to neutral pH), this molecule is not expected to be ionizable. This simplifies method development as mobile phase pH will have a less dramatic effect on retention compared to acidic or basic compounds.[1][2][3]
Comparative Analysis of Stationary Phases
The choice of stationary phase is arguably the most critical factor in determining the selectivity of an HPLC separation. For a molecule like 4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole, several reversed-phase columns are viable candidates. We will compare the performance of three common stationary phases: C18, C8, and Phenyl.
| Stationary Phase | Principle of Separation | Expected Performance for the Target Analyte |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Due to the molecule's overall hydrophobicity, a C18 column is expected to provide strong retention.[4][5][6] This is often the starting point for method development for non-polar to moderately polar compounds. |
| C8 (Octylsilane) | Hydrophobic interactions, but with a shorter alkyl chain than C18. | A C8 column will likely result in shorter retention times compared to a C18 column under identical mobile phase conditions.[7] This can be advantageous for faster analysis times if resolution from impurities is sufficient. |
| Phenyl | Mixed-mode separation involving both hydrophobic and π-π interactions. | The phenyl stationary phase can offer unique selectivity for aromatic compounds due to the potential for π-π stacking interactions between the phenyl rings of the stationary phase and the indazole ring of the analyte.[1][4] This can be particularly useful for separating structurally similar aromatic impurities. |
Experimental Workflow: A Comparative Study
The following diagram outlines the logical workflow for comparing the performance of the selected stationary phases.
Caption: Experimental workflow for comparing HPLC stationary phases.
Detailed Experimental Protocol
1. Sample and Mobile Phase Preparation:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole in HPLC-grade acetonitrile.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile. The use of an acidic modifier like formic acid helps to ensure good peak shape and consistent chromatography.[5][6]
2. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Columns:
-
C18 (e.g., 4.6 x 150 mm, 5 µm)
-
C8 (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl (e.g., 4.6 x 150 mm, 5 µm)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (A preliminary UV scan of the analyte is recommended to determine the optimal wavelength).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (Re-equilibration)
-
This generic gradient is a good starting point for method development as it covers a broad range of solvent strengths, ensuring the elution of the analyte and any potential impurities.[8]
Expected Results and Interpretation
The following table summarizes the anticipated outcomes of the comparative study. The retention times are hypothetical but are based on the established principles of reversed-phase chromatography.[2]
| Column Type | Expected Retention Time (min) | Rationale | Potential Advantages | Potential Disadvantages |
| C18 | 10.5 | Strong hydrophobic interactions between the long alkyl chains and the analyte. | Good retention, which can lead to better resolution of early-eluting impurities. | Longer analysis time; potential for strong retention of very non-polar impurities. |
| C8 | 8.2 | Reduced hydrophobic interactions compared to C18 due to the shorter alkyl chain. | Faster analysis time. | May provide less resolution for closely eluting compounds compared to C18. |
| Phenyl | 9.5 | A combination of hydrophobic and π-π interactions. The retention time will be influenced by the balance of these two mechanisms. | Unique selectivity for aromatic compounds, potentially resolving impurities that co-elute on C18 or C8 columns. | Can be more sensitive to the mobile phase composition. |
Logical Flow for Method Optimization
The process of selecting and optimizing an HPLC method follows a logical progression.
Sources
- 1. HPLC Method development: an overview. [pharmacores.com]
- 2. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma | MDPI [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
